

An In-depth Technical Guide to N¹-Phenylhydrazine-1,2-bis(carbothioamide)

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Compound of Interest

Compound Name: *N*-phenylhydrazine-1,2-dicarboxamide

Cat. No.: B5698376

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Disclaimer: Information regarding **N-phenylhydrazine-1,2-dicarboxamide** is not readily available in the scientific literature. This guide provides a comprehensive overview of its closely related thio-analog, N¹-phenylhydrazine-1,2-bis(carbothioamide), for which extensive experimental data has been published. This compound features sulfur atoms in place of the oxygen atoms of the dicarboxamide functional groups.

Chemical Identity

IUPAC Name	1-(carbamoithioylamino)-3-phenylthiourea
CAS Number	16437-66-4
Molecular Formula	C ₈ H ₁₀ N ₄ S ₂
Molecular Weight	226.3 g/mol

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of N¹-phenylhydrazine-1,2-bis(carbothioamide).

Property	Value	Reference
Melting Point	173-174 °C	[1]
UV-Vis (DMSO) λ_{max}	305 nm, 315 nm	[1]
Yield	73%	[1]

Table 1: Physicochemical Properties

Spectral Data	Key Peaks and Shifts	Reference
FT-IR (cm^{-1})	3320 (terminal NH_2), 3065 (N-H, Ph-N), 2905 (C-H, as), 2830 (C-H, s), 2430 (S-H), 1615 (Ph ring), 1530 (N-C-N, as), 1420, 1120 (C-N), 1360 (Ph-N), 1283 (C=S)	[1]
^1H -NMR (DMSO- d_6 , δ in ppm, J in Hz)	9.66, 9.60, 9.36 (N-H); 8.06 (- NH_2); 7.49 (d, 2H, $J=8.6$); 7.31 (t, 2H, $J=7.6$, $J=8.6$); 7.14 (t, 1H, $J=7.6$)	[1]
^{13}C -NMR (DMSO- d_6 , in ppm)	187.4, 182.8, 141.5, 132.4, 131.0, 129.5	[1]

Table 2: Spectroscopic Data

Elemental Analysis:

- Calculated for $\text{C}_8\text{H}_{10}\text{N}_4\text{S}_2$: C 42.42%, H 4.45%, N 24.74%
- Found: C 42.52%, H 4.58%, N 24.85%[\[1\]](#)

Experimental Protocols

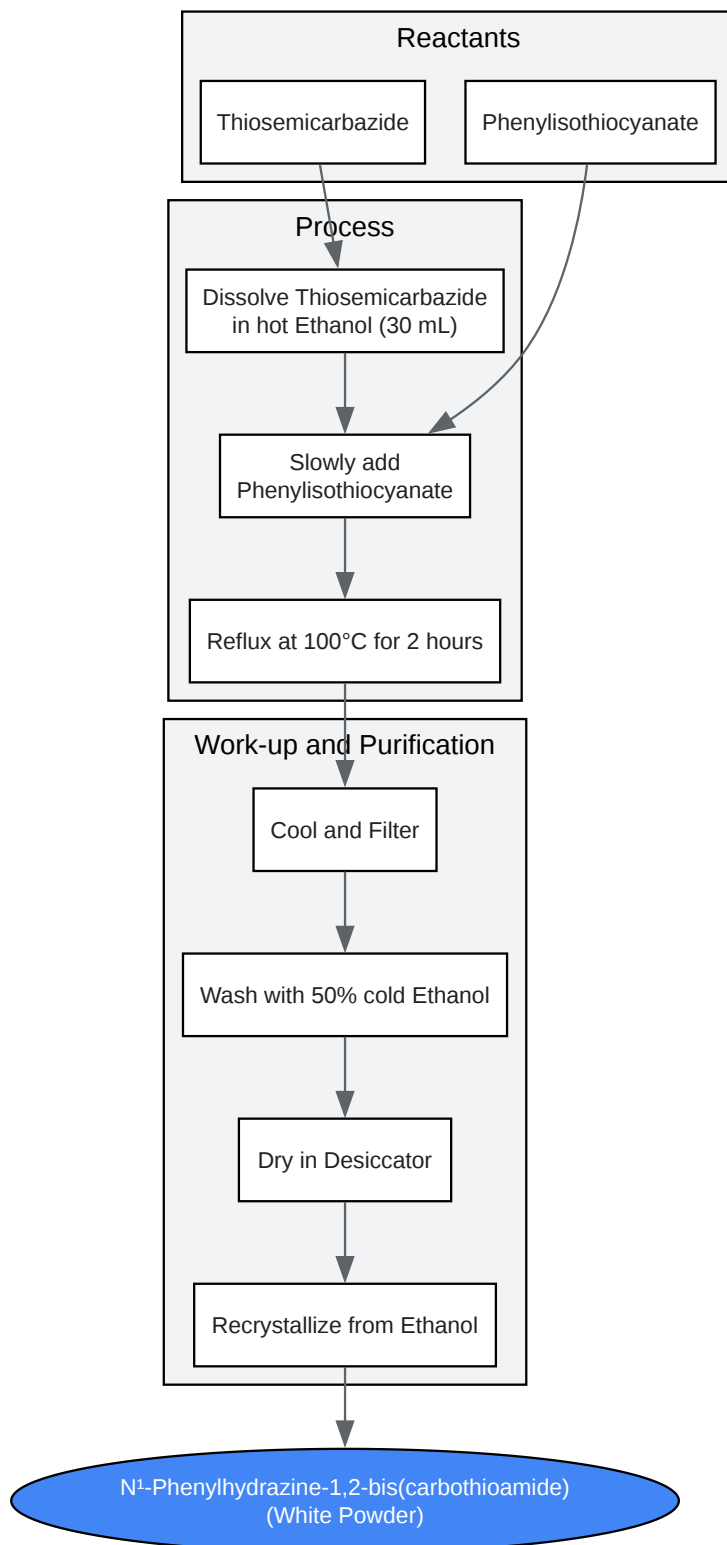
This section details the experimental procedure for the synthesis of the title compound.

Materials:

- Thiosemicarbazide (0.9113 g, 10 mmol)
- Phenylisothiocyanate (1.3518 g, 10 mmol)
- Ethanol (hot, 30 mL)
- 50% cold ethanol

Procedure:

- Dissolve thiosemicarbazide in 30 mL of hot ethanol.
- Slowly add phenylisothiocyanate to the solution.
- Reflux the mixture at 100 °C for two hours.
- A white powder will form. Cool the mixture and filter the product.
- Wash the filtered powder with 50% cold ethanol.
- Dry the final product in a desiccator.
- The compound can be recrystallized from ethanol.

Synthesis of N¹-Phenylhydrazine-1,2-bis(carbothioamide)[Click to download full resolution via product page](#)Caption: Synthesis workflow for N¹-phenylhydrazine-1,2-bis(carbothioamide).

The compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi using the disc diffusion method.

Materials:

- Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)
- Standard antibiotic: Kanamycin (30 µg/disc)
- Nutrient agar medium
- Test microorganisms

Procedure:

- Prepare discs containing the test compound.
- Uniformly seed nutrient agar medium with the test microorganisms.
- Place the discs with the test compound on the seeded medium.
- Use Kanamycin discs as a positive control and solvent-impregnated blank discs as a negative control.
- Incubate the plates.
- Measure the diameter of the zone of inhibition in millimeters.
- The experiment is to be carried out in triplicate.

Result: The compound did not exhibit any antimicrobial activity against the tested Gram-positive and Gram-negative organisms, as well as against the tested fungal strains.[1]

The free radical scavenging activity was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

- Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)

- DPPH solution
- Positive control: Butylated hydroxytoluene (BHT)

Procedure:

- Prepare various concentrations of the test compound.
- Mix the test compound solutions with a DPPH solution.
- Measure the absorbance of the solutions.
- Calculate the percentage of inhibition of DPPH radicals.
- Plot the percent inhibition against the respective concentrations to determine the IC₅₀ value.
- The experiment is to be performed in triplicate.

Result: The compound showed very good free radical scavenging activity with an IC₅₀ value of 1.43 µg/mL, which was significantly better than the reference standard BHT (IC₅₀ value of 16.46 µg/mL).^[1]

This assay was used to predict the cytotoxic activity of the compound.

Materials:

- Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)
- Dimethyl sulfoxide (DMSO)
- Simulated seawater
- Brine shrimp nauplii
- Positive control: Vincristine sulphate

Procedure:

- Dissolve 4 mg of the test compound in DMSO.

- Prepare a series of dilutions with varying concentrations (from 0.78 to 400 µg/mL) using simulated seawater.
- Add 10 live brine shrimp nauplii to pre-marked vials containing 5 mL of the prepared solutions.
- After 24 hours, inspect the vials using a magnifying glass and count the number of survived nauplii.
- Calculate the percentage of lethality for each concentration and the control.
- Determine the LC₅₀ value.

Result: The compound exhibited significant brine shrimp lethality with an LC₅₀ value of 12.79 µg/mL, comparable to the positive control vincristine sulphate (LC₅₀ value of 0.33 µg/mL).^[1]

Summary of Biological Activity

Assay	Result	Comparison	Reference
Antimicrobial Activity	No activity observed	-	^[1]
Antioxidant Activity (IC ₅₀)	1.43 µg/mL	BHT (IC ₅₀ = 16.46 µg/mL)	^[1]
Brine Shrimp Lethality (LC ₅₀)	12.79 µg/mL	Vincristine (LC ₅₀ = 0.33 µg/mL)	^[1]

Table 3: Biological Activity of N¹-Phenylhydrazine-1,2-bis(carbothioamide)

Conclusion

While data on **N-phenylhydrazine-1,2-dicarboxamide** is elusive, its thio-analog, N¹-phenylhydrazine-1,2-bis(carbothioamide), has been successfully synthesized and characterized. This compound demonstrates notable antioxidant and cytotoxic properties, although it lacks antimicrobial activity. The provided experimental protocols offer a basis for its synthesis and biological evaluation, which may be of interest to researchers in medicinal chemistry and drug development.

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References

- 1. scispace.com [scispace.com]
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